

Spectroscopic and Physicochemical Characterization of 4-Bromo-2,3-dimethylphenol

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Compound of Interest

Compound Name: 4-Bromo-2,3-dimethylphenol

Cat. No.: B1283881

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic and physicochemical data for **4-Bromo-2,3-dimethylphenol** (CAS No: 22802-37-5). Due to the limited availability of public experimental spectra for this specific compound, this document also includes representative data from a closely related isomer, 4-Bromo-3,5-dimethylphenol, to provide analogous spectral information.

Physicochemical Properties

| Property | Value | Source |
|-------------------|-----------------------------------|------------------|
| Molecular Formula | C ₈ H ₉ BrO | PubChem[1] |
| Molecular Weight | 201.06 g/mol | PubChem[1] |
| Monoisotopic Mass | 199.98368 Da | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| Purity | 98% | Sigma-Aldrich[2] |

Mass Spectrometry Data

While a specific experimental mass spectrum for **4-Bromo-2,3-dimethylphenol** is not publicly available, data from gas chromatography-mass spectrometry (GC-MS) analysis has been

recorded.[1] The instrument used was an Agilent 6850-5975C.[1] Predicted collision cross-section (CCS) values for various adducts have been calculated and are presented below.

| Adduct | m/z | Predicted CCS (Å²) |
|--------------------------------------|-----------|--------------------|
| [M+H] ⁺ | 200.99095 | 132.4 |
| [M+Na] ⁺ | 222.97289 | 145.5 |
| [M-H] ⁻ | 198.97639 | 138.3 |
| [M+NH ₄] ⁺ | 218.01749 | 155.3 |
| [M+K] ⁺ | 238.94683 | 134.5 |
| [M+H-H ₂ O] ⁺ | 182.98093 | 133.5 |
| [M+HCOO] ⁻ | 244.98187 | 153.4 |
| [M+CH ₃ COO] ⁻ | 258.99752 | 181.8 |
| [M+Na-2H] ⁻ | 220.95834 | 139.6 |
| [M] ⁺ | 199.98312 | 151.1 |
| [M] ⁻ | 199.98422 | 151.1 |

Data sourced from PubChemLite.

Analogous Spectroscopic Data: 4-Bromo-3,5-dimethylphenol

To provide researchers with a point of reference, the following sections present spectroscopic data for the isomer 4-Bromo-3,5-dimethylphenol (CAS No: 7463-51-6), for which experimental data is available.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|--|--------------|-------------|------------|
| Data not available in a quantitative tabular format in the search results. | | | |

Note: While ^1H NMR spectra for 4-Bromo-3,5-dimethylphenol are mentioned in the search results, specific peak assignments and integrations are not provided in a clear, tabular format.

| Chemical Shift (ppm) | Assignment |
|--|------------|
| Data not available in a quantitative tabular format in the search results. | |

Note: Similar to the ^1H NMR data, specific peak assignments for the ^{13}C NMR of 4-Bromo-3,5-dimethylphenol are not detailed in the provided search results.

| Peak (cm^{-1}) | Description |
|--|-------------|
| Data not available in a quantitative tabular format in the search results. | |

Note: The search results indicate the existence of IR spectra for 4-Bromo-3,5-dimethylphenol but do not provide a list of characteristic absorption bands.

Experimental Protocols

The following are generalized experimental protocols for obtaining the types of spectroscopic data discussed in this guide. These are based on standard laboratory practices and information from similar compound characterizations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- **Instrument:** A standard NMR spectrometer (e.g., 400 MHz).
- **^1H NMR Acquisition:** Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
- **^{13}C NMR Acquisition:** Acquire the carbon spectrum with proton decoupling. A larger number of scans is typically required due to the lower natural abundance of ^{13}C . Chemical shifts are reported in ppm relative to the solvent peak.

Mass Spectrometry (MS)

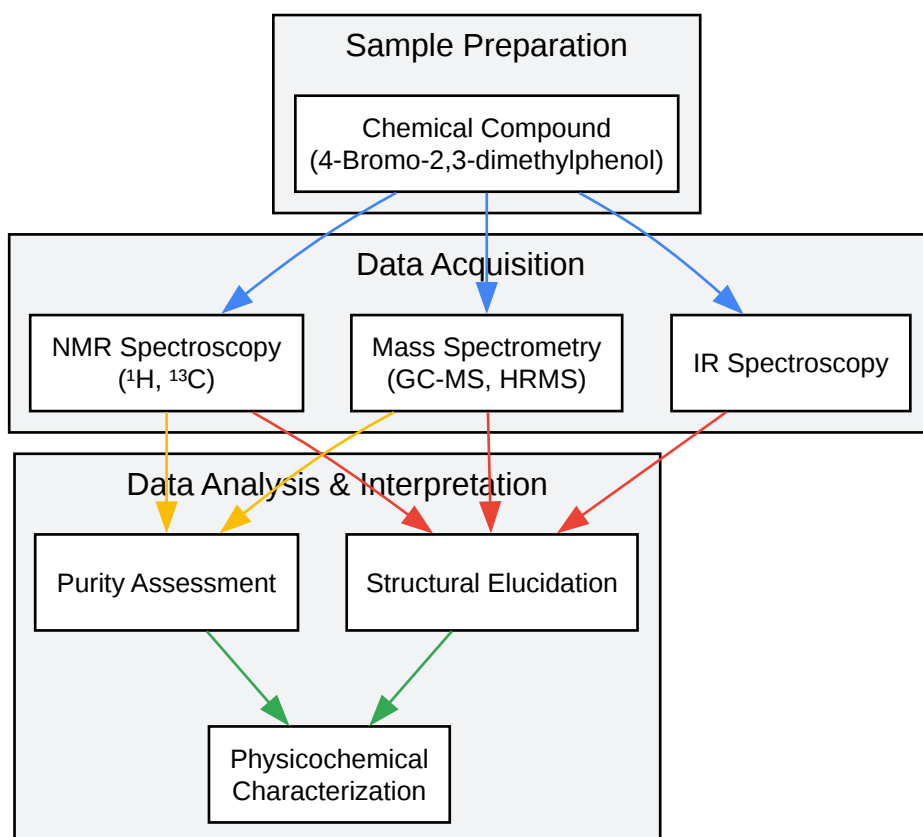
- **Sample Introduction:** For GC-MS, dissolve the sample in a volatile solvent (e.g., dichloromethane, methanol) and inject it into the gas chromatograph. For direct infusion, dissolve the sample in an appropriate solvent and introduce it directly into the ion source.
- **Ionization:** Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for High-Resolution Mass Spectrometry (HRMS).
- **Analysis:** The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
- **Acquisition:** Place the sample in the IR spectrometer and record the spectrum, typically over a range of $4000\text{--}400\text{ cm}^{-1}$.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow of Spectroscopic Analysis.

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References

- 1. 4-Bromo-2,3-dimethylphenol | C₈H₉BrO | CID 13974656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2,3-dimethylphenol | 22802-37-5 [sigmaaldrich.com]
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